molecular formula C15H13N3O6 B3717016 N'~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE

N'~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE

Cat. No.: B3717016
M. Wt: 331.28 g/mol
InChI Key: GLCVDCSFYPBHAG-CXUHLZMHSA-N
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Description

N’~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a pyran ring, a nitro group, and a benzohydrazide moiety

Preparation Methods

The synthesis of N’~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which is known for its efficiency and high atom economy. This method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions usually include mild temperatures and the use of a suitable solvent to facilitate the reaction.

Chemical Reactions Analysis

N’~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in synthetic applications.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery. In material science, it is studied for its potential use in the development of novel materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the pyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

When compared to similar compounds, N’~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE stands out due to its unique combination of functional groups. Similar compounds include other pyran derivatives and nitrobenzohydrazides, which may share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c1-8-7-12(19)13(15(21)24-8)9(2)16-17-14(20)10-5-3-4-6-11(10)18(22)23/h3-7,19H,1-2H3,(H,17,20)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCVDCSFYPBHAG-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N'~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N'~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N'~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE

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